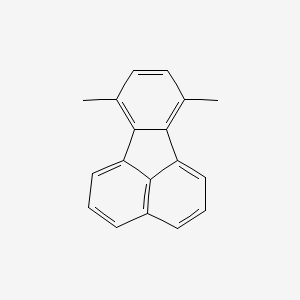

7,10-Dimethylfluoranthene

Description

Flash Vacuum Pyrolysis

One of the notable methods for the synthesis of 7,10-dimethylfluoranthene involves the use of flash vacuum pyrolysis (FVP). This technique utilizes high temperatures and low pressures to induce intramolecular cyclization reactions, often leading to the formation of complex aromatic systems. In the context of this compound, a plausible precursor for FVP would be a suitably substituted diacetylene. The high thermal energy supplied during FVP can initiate a cascade of reactions, including Bergman or related cyclizations, to form the fluoranthene (B47539) core. While specific yields for this compound via this method are not extensively documented in readily available literature, FVP remains a powerful tool for the synthesis of PAHs and their derivatives. uwindsor.ca

| Precursor | Reaction Conditions | Product | Reported Yield |

| Substituted Diacetylene | Flash Vacuum Pyrolysis (High T, Low P) | This compound | Data not available |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and convergent approach to the synthesis of the fluoranthene core. This strategy typically involves the reaction of a diene with a dienophile to construct the six-membered rings of the fluoranthene system. For the synthesis of 7,10-disubstituted fluoranthenes, a common approach involves the [4+2] cycloaddition of a substituted acenaphthylene (B141429) derivative, acting as the dienophile, with a suitable diene. Subsequent aromatization then yields the desired fluoranthene. The regiochemistry of the cycloaddition is crucial for establishing the 7,10-substitution pattern. The use of benzo[c]thiophene (B1209120) as a reactive diene in [4+2] cycloaddition reactions with electron-deficient dienophiles has been explored for the synthesis of polycyclic aromatic compounds. mdpi.com

| Diene | Dienophile | Reaction Type | Key Features |

| Substituted butadienes | Acenaphthylene derivatives | Diels-Alder [4+2] Cycloaddition | Convergent route, regioselectivity is key. |

| Benzo[c]thiophene derivatives | Substituted alkynes/alkenes | Diels-Alder [4+2] Cycloaddition | Formation of a sulfur-containing intermediate, followed by desulfurization. |

Structure

3D Structure

Properties

CAS No. |

22271-04-1 |

|---|---|

Molecular Formula |

C18H14 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

7,10-dimethylfluoranthene |

InChI |

InChI=1S/C18H14/c1-11-9-10-12(2)17-15-8-4-6-13-5-3-7-14(16(11)17)18(13)15/h3-10H,1-2H3 |

InChI Key |

SNGKTZZMQLRSKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(C=C1)C |

Origin of Product |

United States |

Directed Functionalization of the Fluoranthene Core

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the modification of aromatic compounds. In the case of this compound, the methyl groups are activating and ortho-, para-directing. However, the inherent reactivity of the different positions on the fluoranthene (B47539) nucleus also plays a significant role in determining the site of substitution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. The conditions for these reactions can be tuned to favor substitution at specific positions, although mixtures of isomers are often obtained. For instance, Friedel-Crafts acylation involves the reaction with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.comyoutube.com

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Nitro-7,10-dimethylfluoranthene isomers |

| Bromination | Br₂/FeBr₃ | Bromo-7,10-dimethylfluoranthene isomers |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-7,10-dimethylfluoranthene isomers |

Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. While the methyl groups in this compound are not strong DMGs, the introduction of a suitable DMG, such as an amide or a methoxy (B1213986) group, onto the fluoranthene core would allow for precise functionalization. For example, if a derivative of this compound containing a DMG at a specific position were synthesized, treatment with an alkyllithium reagent would generate a specific aryllithium intermediate. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol. semanticscholar.orgresearchgate.net

| Directing Group | Metalating Agent | Electrophile (E+) | Product |

| -CONR₂ | n-BuLi/TMEDA | R-X, CO₂, etc. | Ortho-functionalized derivative |

| -OMe | n-BuLi/TMEDA | R-X, CO₂, etc. | Ortho-functionalized derivative |

Halogen-Metal Exchange

For derivatives of this compound that are halogenated, halogen-metal exchange offers another route to regioselectively introduce functional groups. This reaction typically involves the treatment of an aryl halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. The resulting aryllithium species can then react with various electrophiles. This method is particularly useful for introducing functionality at positions that are not easily accessible through direct electrophilic substitution or DoM. The efficiency of the exchange depends on the halogen, with the reactivity order generally being I > Br > Cl. youtube.com

| Starting Material | Reagent | Intermediate | Electrophile (E+) | Product |

| Bromo-7,10-dimethylfluoranthene | n-BuLi or t-BuLi | Lithio-7,10-dimethylfluoranthene | R-CHO, DMF, etc. | Functionalized this compound |

| Iodo-7,10-dimethylfluoranthene | n-BuLi or t-BuLi | Lithio-7,10-dimethylfluoranthene | R-CHO, DMF, etc. | Functionalized this compound |

Structural and Electronic Elucidation of 7,10 Dimethylfluoranthene

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption spectroscopy, and Mass Spectrometry would be essential in characterizing 7,10-dimethylfluoranthene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Proton and Aromatic Proton Resonance Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. udel.edu

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the methyl protons and the aromatic protons. The chemical shifts of the methyl protons would likely appear in the upfield region of the spectrum, typically around 2.0-3.0 ppm. nist.gov The aromatic protons would exhibit more complex splitting patterns in the downfield region, generally between 7.0 and 9.0 ppm, characteristic of polycyclic aromatic systems. nist.gov The precise chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

In ¹³C NMR spectroscopy, the number of signals would indicate the number of non-equivalent carbon atoms. Due to the symmetry of this compound, fewer than the total number of 18 carbon atoms would be expected to be unique. The methyl carbons would have characteristic signals at the high-field end of the spectrum, while the aromatic carbons would resonate at lower fields. udel.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (CH₃) | Data not available | Data not available |

| Aromatic Protons (Ar-H) | Data not available | Data not available |

| Aromatic Carbons (Ar-C) | Data not available | |

| Quaternary Aromatic Carbons | Data not available |

No specific experimental data for this compound is currently available in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. mt.com The spectrum of this compound would be expected to be similar to that of fluoranthene (B47539), but with potential shifts in the absorption maxima (λ_max) due to the electronic effects of the two methyl groups. msu.edu These transitions are typically π → π* in nature for aromatic compounds. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, provides a fingerprint of the compound's electronic structure. mt.com

Table 2: Predicted UV-Vis Absorption Data for this compound (Hypothetical)

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| Data not available | Data not available | Data not available |

Specific experimental UV-Vis absorption data for this compound has not been found in the surveyed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₁₈H₁₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups (CH₃), leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound (Hypothetical)

| Fragment Ion | Predicted m/z | Relative Intensity (%) |

|---|---|---|

| [C₁₈H₁₄]⁺ (Molecular Ion) | Data not available | Data not available |

| [C₁₇H₁₁]⁺ | Data not available | Data not available |

| Other fragments | Data not available | Data not available |

Specific mass spectrometry fragmentation data for this compound is not available in the examined scientific resources.

Advanced Structural Analysis Methods

While spectroscopic methods provide significant structural information, more advanced techniques are necessary for a definitive three-dimensional structural elucidation.

X-ray Crystallographic Analysis of Related Fluoranthene-Based Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound, as well as detailed information on bond lengths and angles. While the crystal structure of the parent fluoranthene is known, no specific crystallographic data for this compound has been reported. Analysis of related fluoranthene derivatives often reveals planar or near-planar aromatic systems.

Theoretical Approaches to Electronic Structure

Computational chemistry, particularly using methods like Density Functional Theory (DFT), can provide valuable insights into the electronic structure of molecules. nih.gov These calculations can predict molecular orbital energies (such as the HOMO and LUMO), electron density distribution, and spectroscopic properties. For this compound, theoretical studies could complement experimental findings by providing a deeper understanding of the influence of the methyl groups on the electronic properties of the fluoranthene core. However, specific theoretical studies focused on the 7,10-dimethyl isomer are not currently present in the literature. mdpi.comnih.gov

Molecular Orbital Analysis and Energy Level Determination

The electronic behavior of this compound, a polycyclic aromatic hydrocarbon (PAH), is fundamentally governed by the arrangement and energies of its molecular orbitals. The study of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the compound's reactivity, electronic transitions, and optical properties.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. irjweb.com These orbitals are formed by the combination of atomic orbitals of the constituent atoms. In aromatic systems like this compound, the delocalized π-electrons play a crucial role in defining the frontier molecular orbitals—the HOMO and LUMO.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic properties and stability. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For illustrative purposes, a representative data table for the frontier molecular orbitals of a generic substituted fluoranthene, as would be determined by computational methods, is presented below. The exact values for this compound would require specific quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -1.5 (Illustrative) | Second Lowest Unoccupied Molecular Orbital |

| LUMO | -2.0 (Illustrative) | Lowest Unoccupied Molecular Orbital |

| HOMO | -5.5 (Illustrative) | Highest Occupied Molecular Orbital |

| HOMO-1 | -6.0 (Illustrative) | Second Highest Occupied Molecular Orbital |

The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the energy of the LUMO and the HOMO (ELUMO - EHOMO). A smaller energy gap typically corresponds to easier electronic excitation and absorption of longer wavelength light. The presence of methyl groups, as in this compound, can influence these energy levels through inductive and hyperconjugative effects, thereby tuning the electronic properties of the parent fluoranthene molecule.

Applications of 7,10 Dimethylfluoranthene As a Precursor in Advanced Materials

Intermediate in Conjugated Polymer Development

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts semiconductor properties, making them suitable for a wide range of electronic applications. Fluoranthene (B47539) units are integrated into polymer chains to create materials with novel properties. acs.org

A notable example of a fluoranthene-based polymer is Poly(p-fluoranthene vinylene) (PFV). acs.orguhasselt.be The synthesis of this novel conjugated polymer introduces non-alternant fluoranthene units into the polymer backbone. acs.org The development of universal synthesis routes for PFV and its derivatives has opened up a new class of conjugated polymers. uhasselt.be These synthetic strategies allow for the creation of processable, electron-accepting polymers that incorporate fluoranthene units directly into the main chain, which is significant for developing n-type organic semiconductors. acs.org

The integration of specific molecular units into conjugated polymer backbones is a key strategy for tuning their optoelectronic properties for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov Fluoranthene and its derivatives are used as building blocks for this purpose. rsc.org By incorporating fluoranthene units, which are electron-deficient, into the polymer main chain, chemists can modify the polymer's frontier molecular orbital energy levels (HOMO and LUMO). rsc.org This tuning is crucial for improving charge injection/transport and for controlling the emission color in OLEDs. nih.govrsc.org The development of copolymers containing fluoranthene allows for a balance of properties, such as high charge mobility and strong light absorption and emission, making them promising for a variety of optoelectronic applications. nih.gov

Contribution to Corannulene (B50411) Synthesis

Corannulene (C₂₀H₁₀) is a bowl-shaped polycyclic aromatic hydrocarbon and a fragment of buckminsterfullerene (B74262) (C₆₀). Its curved structure gives it unique electronic and physical properties, but its synthesis is challenging due to the high strain energy of the bowl shape compared to a planar analogue. msstate.eduuzh.ch

Planar fluoranthene derivatives are common starting materials for the synthesis of corannulene. msstate.edu Specifically, 7,10-disubstituted fluoranthenes are employed as key precursors. msstate.edu The synthesis of 7,10-dimethylfluoranthene has been explored as an intermediate in corannulene production. msstate.edu The general strategy involves a cyclization reaction under high heat, often using Flash Vacuum Pyrolysis (FVP), which forces the planar precursor to close into the strained, bowl-shaped corannulene molecule. msstate.edu Overcoming the inherent strain of the corannulene core is the primary challenge that using planar precursors like substituted fluoranthenes aims to solve. msstate.edu

7,10-Disubstituted Fluoranthenes as Key Intermediates for Buckybowl Formation

The synthesis of buckybowls, such as corannulene (C₂₀H₁₀), presents a significant challenge in synthetic chemistry due to the substantial strain energy inherent in their curved structures. Fluoranthene derivatives, specifically those substituted at the 7- and 10-positions, are highly attractive precursors for corannulene synthesis. This is because the fluoranthene skeleton already contains three of the six-membered rings and the central five-membered ring oriented correctly within the target corannulene framework.

However, the conversion of these planar aromatic precursors into a non-planar, bowl-shaped molecule is an energetically demanding process. The primary difficulty lies in overcoming the high activation energy required for the final ring-closing steps that create the bowl's curvature. Conventional intramolecular ring-closure reactions that are effective for synthesizing planar PAHs often fail in this context. Instead of the desired intramolecular cyclization, intermolecular processes like polymerization tend to dominate, leading to intractable materials rather than the discrete buckybowl.

Despite numerous attempts and failures, 7,10-disubstituted fluoranthenes remain sought-after intermediates. Research has shown that while the synthesis of this compound itself can be challenging, presumably due to steric congestion caused by the methyl groups, it is a viable, though sometimes low-yielding, precursor. The successful synthesis of corannulene from these precursors hinges on employing specialized techniques that can provide the substantial energy required to force the planar molecule to bend and cyclize.

Pyrolytic Pathways to Corannulene from Fluoranthene Precursors

To overcome the thermodynamic and kinetic barriers associated with forming strained buckybowls from planar precursors, high-energy methods are required. Flash Vacuum Pyrolysis (FVP) is a powerful technique uniquely suited for this purpose. elsevierpure.comwikipedia.org FVP involves heating a substrate in the gas phase at very high temperatures (often >1000 °C) under high vacuum for a very short duration (milliseconds). scripps.edu These conditions favor unimolecular reactions and minimize undesirable intermolecular side reactions. wikipedia.orgscripps.edu

In the context of corannulene synthesis, FVP is used to induce the intramolecular cyclodehydrogenation of a suitable fluoranthene precursor. For a precursor like this compound, the high thermal energy supplied in the FVP hot zone initiates a series of reactions where the methyl groups are activated, leading to the formation of new carbon-carbon bonds and the expulsion of hydrogen molecules. This cascade of cyclizations effectively "zips up" the precursor into the final, bowl-shaped corannulene molecule. The product is then rapidly cooled in a cold trap to prevent decomposition or further reaction. wikipedia.orguq.edu.au

While the direct FVP of this compound to corannulene is a classic conceptual pathway, variations using other substituted fluoranthenes have been documented with varying success. The conditions for these pyrolytic conversions must be carefully optimized to maximize the yield of the desired buckybowl.

| Precursor Type | Method | Conditions | Product | Yield |

| Substituted Fluoranthene | Diels-Alder / FVP | 1. Diels-Alder reaction of cyclopentadienone with hexafluoro-2-butyne2. FVP of resulting fluoranthene | Bis-trifluoromethylated corannulene | 21% rsc.org |

| Hexabromo-fluoranthene | Base-induced cyclization | Sodium hydroxide (B78521) in dioxane/water, reflux | 4,9-Dibromo-1,2-diphenylcorannulene | 80% acs.org |

This table presents examples of converting fluoranthene-type precursors to corannulene derivatives, illustrating the varied synthetic strategies and yields.

Environmental Occurrence and Fate of 7,10 Dimethylfluoranthene

Analytical Methodologies for Environmental Detection

The accurate detection and quantification of 7,10-Dimethylfluoranthene in environmental matrices are paramount to understanding its distribution and impact. Due to the complexity of environmental samples, which often contain a multitude of structurally similar compounds, highly selective and sensitive analytical techniques are required.

Gas Chromatography (GC) with Mass Spectrometry (MS) for Polycyclic Aromatic Compound (PAC) Isomer Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of polycyclic aromatic compounds (PACs), including this compound. This method separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection and identification based on their mass-to-charge ratio. For the quantification of specific isomers like this compound, the use of isotopically labeled internal standards is crucial to ensure accuracy and precision, accounting for any sample loss during preparation and analysis. researchgate.net The selection of specific ions for monitoring (Selected Ion Monitoring, SIM mode) enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of the compound in complex environmental samples.

Direct sample introduction (DSI) coupled with GC-MS/MS offers a way to reduce matrix effects from co-extracted components like lipids in biological tissues, which can interfere with the analysis. nih.gov This technique allows for the direct analysis of polymer-based extracts without extensive cleanup, with limits of quantitation for some persistent organic pollutants reaching the low picogram per microliter range. nih.gov

Comprehensive Two-Dimensional Gas Chromatography High-Resolution Time-of-Flight Mass Spectrometry (GC×GC-HR-TOF/MS) for Complex Mixture Analysis

For exceptionally complex mixtures, such as those found in crude oil or heavily contaminated sediments, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. labrulez.com In GC×GC, the effluent from the first column is subjected to a second, different separation mechanism in a second column. azom.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of isomers that would co-elute in a one-dimensional GC system. labrulez.comazom.com

When coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS), GC×GC becomes an even more powerful tool. nih.govcsic.es HR-TOF/MS provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. nih.gov This is particularly valuable for distinguishing between numerous isomers of dimethylfluoranthene and other PACs present in environmental samples. researchgate.net The enhanced separation and identification capabilities of GC×GC-HR-TOF/MS are critical for detailed chemical fingerprinting and source apportionment studies. labrulez.comcsic.es

Source Apportionment and Chemical Fingerprinting Applications

The unique molecular signature of this compound, along with other methylated PAHs, can serve as a valuable tool in identifying the sources of environmental pollution.

The relative abundance of different PAH isomers, including methylated derivatives, can be used to create "chemical fingerprints" of pollution sources. nih.gov These fingerprints can help distinguish between pyrogenic sources (from combustion processes like burning of fossil fuels, wood, or coal) and petrogenic sources (from unburned petroleum products like crude oil and refined fuels). nih.govscielo.br Diagnostic ratios of specific PAH concentrations are often employed for this purpose. nih.govscielo.brresearchgate.netresearchgate.net For instance, the ratio of certain isomers can indicate whether the contamination originates from petroleum combustion or biomass burning. nih.gov

While specific diagnostic ratios involving this compound are not as commonly cited as those for parent PAHs, the analysis of the full suite of methylated PAHs provides a more detailed and robust fingerprint. The distribution pattern of dimethylfluoranthene isomers, when analyzed using advanced techniques like GC×GC, can provide crucial clues to the origin and weathering state of oil contamination.

Environmental Persistence and Degradation Dynamics

Once released into the environment, this compound is subject to various physical, chemical, and biological processes that determine its ultimate fate and persistence.

Abiotic Degradation Processes in Environmental Media (Air, Water, Soil, Sediment)

In the atmosphere, PAHs like this compound can undergo photo-oxidation, reacting with hydroxyl radicals and other atmospheric oxidants. These reactions can lead to the formation of more polar and often more toxic degradation products.

In aquatic environments, photodegradation can be a significant removal mechanism for PAHs, particularly in the surface layers of water bodies exposed to sunlight. The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers.

In soil and sediment, PAHs are generally more persistent. Their strong sorption to organic matter and soil particles reduces their bioavailability and protects them from degradation. Abiotic degradation processes in these media are typically slow.

Biotic Degradation by Hydrocarbon-Oxidizing Microorganisms

The primary mechanism for the breakdown of this compound in the environment is microbial degradation. A wide variety of bacteria and fungi have the ability to metabolize PAHs as a source of carbon and energy. biorxiv.orgnih.gov

The initial step in the bacterial degradation of PAHs often involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring system. This initial oxidation increases the water solubility of the compound and makes it more susceptible to further enzymatic attack, eventually leading to ring cleavage and mineralization to carbon dioxide and water. Fungi, on the other hand, often utilize monooxygenase enzymes in their initial attack on PAHs. biorxiv.org

The rate of biodegradation is influenced by a multitude of environmental factors, including the availability of nutrients (such as nitrogen and phosphorus), oxygen levels, temperature, pH, and the presence of other organic compounds. The structure of the PAH itself also plays a critical role, with higher molecular weight and more condensed PAHs generally being more resistant to microbial attack. The presence of methyl groups, as in this compound, can also affect the rate and pathway of degradation compared to the parent compound, fluoranthene (B47539).

Formation and Decline Rates of Degradation Products

Specific data on the formation and decline rates of degradation products for this compound are not available in the reviewed literature.

Intermedia Transport and Distribution in Environmental Compartments

Sorption to Soil and Sediment

Detailed research findings on the sorption of this compound to soil and sediment are not available. However, studies on similar organic pollutants indicate that sorption is a significant process. For instance, the sorption of hydrophobic compounds is often correlated with the organic carbon content of the soil or sediment and the compound's octanol-water partition coefficient. illinois.edu

Interactive Table: Factors Influencing Sorption of Organic Compounds

| Parameter | Influence on Sorption |

| Soil/Sediment Organic Carbon Content | Higher content generally leads to stronger sorption. |

| Compound Hydrophobicity | More hydrophobic compounds tend to sorb more strongly. |

| pH | Can influence the surface charge of sorbents and the ionization state of some compounds, affecting sorption. nih.gov |

| Dissolved Organic Matter (DOM) | Can enhance or inhibit sorption depending on its concentration and nature. nih.gov |

Leaching Potential in Aquatic and Terrestrial Systems

Specific data on the leaching potential of this compound could not be located. The leaching potential of an organic compound is inversely related to its sorption affinity for soil and sediment. Compounds that sorb strongly are less likely to leach from the soil into groundwater.

Mechanistic Studies of 7,10 Dimethylfluoranthene Interactions in Biological Systems Non Human and in Vitro

Non-Human Metabolic Pathways of Fluoranthene (B47539) Derivatives

The metabolic fate of fluoranthene and its derivatives, including 7,10-dimethylfluoranthene, in non-human biological systems is a critical area of research for understanding their environmental persistence and potential for bioremediation. Microbial communities and various organisms play a significant role in the transformation of these polycyclic aromatic hydrocarbons (PAHs).

Microbial communities, particularly bacteria and fungi, are instrumental in the degradation of fluoranthene and its alkylated forms. These microorganisms utilize fluoranthene as a source of carbon and energy, initiating its breakdown through various enzymatic pathways.

A stable, seven-member bacterial community isolated from creosote-contaminated soil demonstrated the ability to utilize fluoranthene as its sole carbon source. nih.gov This community was capable of transforming a wide array of PAHs, and after a three-day incubation period, 13 out of 17 PAH components were degraded to below the detection limit. nih.gov This highlights the potential of specialized microbial consortia in the bioremediation of PAH-contaminated environments. nih.gov

Fungi, such as those from the Ascomycetes phylum, also exhibit robust degradative capabilities. Trichoderma lixii and Talaromyces pinophilus, for instance, have been shown to efficiently metabolize fluoranthene. researchgate.net Their degradation process involves the upregulation of ligninolytic enzymes. researchgate.net

The degradation pathways often commence with dioxygenation at different positions on the fluoranthene molecule. In Mycobacterium vanbaalenii PYR-1, oxidation is initiated by dioxygenation at the C-1,2, C-2,3, and C-7,8 positions. nih.gov The C-2,3 dioxygenation pathway appears to be the preferred route in this bacterium, leading to the formation of fluorene-type metabolites. nih.gov Fungal degradation of fluoranthene by species like Armillaria sp. F022 also proceeds through the formation of key intermediates such as 9-fluorenone-1-carboxylic acid. mdpi.com

The following table summarizes the key microbial species and their role in fluoranthene degradation:

| Microbial Species/Community | Key Findings | Reference |

| Seven-member bacterial community | Utilized fluoranthene as sole carbon source; degraded 13 of 17 PAHs. | nih.gov |

| Mycobacterium vanbaalenii PYR-1 | Initiates degradation via dioxygenation at C-1,2, C-2,3, and C-7,8 positions. | nih.gov |

| Trichoderma lixii | Degraded 98% of 400 mg/L fluoranthene in 16 days. | researchgate.net |

| Talaromyces pinophilus | Degraded 99% of 400 mg/L fluoranthene in 12 days. | researchgate.net |

| Cunninghamella elegans | Showed significantly higher fluoranthene biotransformation in biofilm cultures. | asm.org |

Metabolomics studies provide a comprehensive view of the metabolic changes occurring in an organism upon exposure to xenobiotics like alkylated PAHs. While specific data on this compound is limited, research on general PAH exposure in non-human biological matrices offers valuable insights.

In a study investigating the effects of PAH exposure on three-year-old toddlers, a non-targeted metabolomics approach was used to analyze urine samples. nih.gov The results indicated that higher PAH exposure led to significant alterations in the urinary metabolite profile, with 21 metabolites being significantly higher in the high-exposure group. nih.gov These differential metabolites were primarily associated with pathways related to inflammation, including amino acid, lipid, and nucleotide metabolism. nih.gov Furthermore, these metabolic changes were linked to alterations in gut microbiota abundance, suggesting a complex interplay between PAH exposure, metabolic homeostasis, and the gut microbiome. nih.gov

While this study was conducted on humans, the principles of metabolomics and the observed systemic effects are applicable to understanding the impacts on non-human organisms. nih.gov The disruption of metabolic pathways and the link to gut microbiota are likely to be conserved biological responses across different species exposed to PAHs.

In Vitro Genotoxicity Mechanisms of Related Fluoranthenes

The genotoxicity of fluoranthene and its derivatives is a significant concern, and in vitro studies are crucial for elucidating the underlying mechanisms. These studies often focus on DNA damage, the formation of DNA adducts, and chromosomal alterations.

PAHs, including fluoranthene, can induce DNA damage through various mechanisms once metabolically activated to reactive intermediates like diol-epoxides. scispace.com These reactive metabolites can covalently bind to DNA, leading to the formation of adducts that can cause mutations if not repaired. scispace.com

Another significant mechanism of DNA damage is through the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Some PAHs can absorb UV light energy and produce ROS, which can then damage DNA. scispace.com This oxidative damage can include the formation of lesions like 8-oxo-2'-deoxyguanosine (8-oxo-dG). nih.gov

Studies on benzo[a]pyrene (B130552) (BaP), a well-characterized PAH, have shown that its metabolites can form unstable adducts with DNA, resulting in single-strand breaks. airitilibrary.com While fluoranthene itself did not show an effect on nucleotide excision repair (NER) or non-homologous end-joining (NHEJ) in one study, the general mechanisms of PAH-induced DNA damage are considered relevant. airitilibrary.com

The formation of DNA adducts is a key event in the initiation of chemical carcinogenesis. wikipedia.org These adducts are segments of DNA that have become covalently bound to a chemical carcinogen. wikipedia.org The formation of DNA adducts by PAHs is dependent on the metabolic capacity of the target cells to convert the parent compound into reactive electrophiles. nih.gov

In vitro studies using mammalian cell cultures have been instrumental in demonstrating DNA adduct formation by various PAHs. In primary cultures of rat hepatocytes, benzo[a]pyrene, benz[a]anthracene, and benzo[b]fluoranthene (B1141397) were found to cause DNA adduct levels in the range of 1 adduct per 10^8 nucleotides. nih.gov The level of DNA adduct formation can be influenced by the induction of specific cytochrome P450 enzymes. nih.gov

The types of DNA adducts formed depend on the structure of the reactive chemical and its ability to interact with specific nucleophilic sites on the DNA bases. nih.gov The N7 position of guanine (B1146940) and adenine (B156593) are particularly nucleophilic and are common sites for adduct formation. wikipedia.org

Chromosomal aberrations and the formation of micronuclei are established indicators of genotoxic effects. nih.govfrontiersin.org Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind and are not incorporated into the daughter nuclei. nih.gov

Fluoranthene has been shown to be an efficient inducer of sister chromatid exchange (SCE) in human peripheral lymphocytes when co-cultivated with metabolically active cells. nih.gov Studies on other chemicals have demonstrated a clear link between exposure and the induction of both chromosomal aberrations and micronuclei in cultured human lymphocytes. nih.gov For instance, mitomycin C has been shown to specifically induce micronuclei containing fragments of chromosomes 1, 9, and 16. unizar.es

The frequency of micronuclei is generally well-correlated with the frequency of chromosomal aberrations, making the micronucleus assay a rapid and reliable method for assessing chromosomal damage. nih.govfrontiersin.org

The following table summarizes the genotoxic effects of fluoranthene and related compounds in vitro:

| Genotoxic Endpoint | Compound(s) | Cell System | Key Findings | Reference |

| Sister Chromatid Exchange | Fluoranthene | Human peripheral lymphocytes | Efficiently induced SCE in the presence of metabolic activation. | nih.gov |

| DNA Adducts | Benzo[a]pyrene, Benz[a]anthracene, Benzo[b]fluoranthene | Rat hepatocytes | Adduct levels of ~1 per 10^8 nucleotides. | nih.gov |

| Chromosomal Aberrations | Mitomycin C | Human lymphocytes | Preferential induction of breaks and interchanges involving chromosome 9. | unizar.es |

| Micronuclei Induction | Mitomycin C | Human lymphocytes | Specific induction of micronuclei with fragments of chromosomes 1, 9, and 16. | unizar.es |

Gene Mutation Induction and Mechanisms (e.g., Point Mutations, Deletions)

Studies on various fluoranthene derivatives indicate that these compounds are capable of inducing gene mutations, primarily after metabolic activation. The process generally involves the enzymatic conversion of the parent compound into reactive electrophilic metabolites, such as dihydrodiol epoxides, which can then form covalent adducts with DNA. These adducts can lead to errors during DNA replication and repair, resulting in gene mutations, including point mutations and potentially deletions.

For instance, metabolites of dibenzo[a,e]fluoranthene (B1203091) have demonstrated mutagenicity in Salmonella typhimurium TA100. nih.gov Similarly, the dihydrodiol metabolites of benzo[j]fluoranthene are mutagenic in several S. typhimurium strains, with the anti-B[j]F-4,5-diol epoxide being a particularly potent direct-acting mutagen in strain TA100, which detects base-pair substitutions. nih.gov This suggests that the primary mutagenic events are likely point mutations. Research on benzo[b]fluoranthene has shown it induces a dose-dependent increase in mutations in mouse somatic tissues, predominantly C:G > A:T transversions, which is a hallmark of DNA damage by bulky chemical adducts. acs.org

The mutagenic potential of these compounds is often evaluated using the Salmonella microsome assay (Ames test), which can determine the mutagenic activity of a chemical with and without metabolic activation by liver extracts (S9). nih.gov The requirement of metabolic activation for the mutagenicity of many fluoranthene derivatives highlights the critical role of cytochrome P450 enzymes in their bioactivation to genotoxic species. acs.orgnih.gov

Table 1: Mutagenicity of Fluoranthene Derivatives in Salmonella typhimurium

| Compound/Metabolite | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Effect |

| Dibenzo[a,e]fluoranthene-12,13-dihydrodiol | TA100 | Not specified | Mutagenic |

| Dibenzo[a,e]fluoranthene-3,4-dihydrodiol | TA100 | Not specified | Less mutagenic than the 12,13-dihydrodiol |

| Benzo[j]fluoranthene-4,5-diol | TA98, TA100 | Required (weakly active without) | Mutagenic |

| anti-B[j]F-4,5-diol epoxide | TA97a, TA100 | Not required | Potent mutagen |

| Benzo[b]fluoranthene | Not specified | Required | Mutagenic |

This table is a summary of findings from multiple sources and illustrates the general mutagenic properties of fluoranthene derivatives.

In Vitro Cellular Mechanisms of Toxicity

The cellular toxicity of PAHs like this compound is multifaceted, involving disruption of normal cellular processes and damage to cellular structures.

PAHs can significantly disrupt cellular homeostasis by interfering with various signaling pathways and metabolic processes. nih.gov Exposure to certain PAHs has been shown to alter the expression of genes involved in glucose metabolism. nih.gov In bone marrow-derived mesenchymal stem cells, exposure to fluoranthene led to an increased expression of heterogeneous nuclear ribonucleoprotein (hnRNP) and a decrease in lamin A/C expression, along with a notable elevation in mitochondrial DNA copy number. nih.gov

A key mechanism underlying the disruption of cellular homeostasis by many PAHs is the induction of oxidative stress. nih.gov For example, 7,12-dimethylbenz[a]anthracene (B13559) has been demonstrated to increase markers of oxidative stress in rat aorta. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, contributing to cytotoxicity. nih.gov The metabolism of PAHs itself can be a source of ROS. Furthermore, some PAHs can impact the expression and activity of enzymes involved in maintaining the cellular redox balance, such as glutathione-S-transferases (GSTs). mdpi.com

Table 2: Observed Effects of Related PAHs on Cellular Homeostatic Mechanisms In Vitro

| PAH Compound | Cell/System | Observed Effect |

| Fluoranthene | Mesenchymal Stem Cells | Increased hnRNP expression, decreased lamin A/C, increased mitochondrial DNA copy number. |

| 7,12-dimethylbenz[a]anthracene | Rat Aorta | Increased oxidative stress markers. |

| Various PAHs | HepaRG cells | Altered expression of glucose metabolism genes. |

This table provides examples of how PAHs similar to this compound can affect cellular homeostasis.

The lipophilic nature of PAHs facilitates their interaction with and passage through cellular membranes. The rate of transfer of PAHs between model membranes has been shown to be dependent on the molecular volume of the specific PAH. nih.gov This suggests that the size and structure of this compound would influence its uptake and distribution within cells.

Once inside the cell, PAHs can accumulate in various subcellular compartments. Mitochondria are a significant target for PAH toxicity. nih.gov Studies have shown that PAHs can concentrate in mitochondria, leading to a loss of mitochondrial membrane potential, alterations in mitochondrial morphology, and the initiation of mitochondria-dependent apoptosis. nih.gov For instance, exposure to 7,12-dimethylbenz[a]anthracene was found to reduce the binding capacity of the mitochondrial 18-kDa translocator protein (TSPO) in rat aorta, which is implicated in inflammatory responses and ROS generation. nih.gov The interaction of PAHs with subcellular membranes, particularly the mitochondrial membranes, can disrupt their function, leading to impaired energy production and the release of pro-apoptotic factors, ultimately contributing to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.